7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Industrial Production Methods: Industrial production methods often utilize continuous flow systems and microreactor-based approaches to enhance efficiency and yield . These methods allow for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . Additionally, its anti-tuberculosis activity is attributed to its ability to disrupt the cell wall synthesis of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Comparison: Compared to other similar compounds, 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its hydroxymethyl group, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c12-5-6-1-2-11-4-7(9(13)14)10-8(11)3-6/h1-4,12H,5H2,(H,13,14) |
InChI Key |
MXBDZFJGNLPDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1CO)C(=O)O |
Origin of Product |
United States |
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